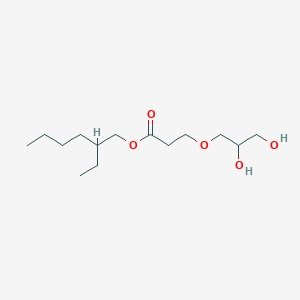
Propanoic acid, 3-(2,3-dihydroxypropoxy)-, 2-ethylhexyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 3-(2,3-dihydroxypropoxy)-, 2-ethylhexyl ester is a chemical compound with the molecular formula C14H28O5 and a molecular weight of 276.37 g/mol . This compound is known for its unique structure, which includes a propanoic acid backbone with a 2,3-dihydroxypropoxy group and a 2-ethylhexyl ester group. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(2,3-dihydroxypropoxy)-, 2-ethylhexyl ester typically involves the esterification of propanoic acid with 3-(2,3-dihydroxypropoxy)-2-ethylhexanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Propanoic acid, 3-(2,3-dihydroxypropoxy)-, 2-ethylhexyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the 2,3-dihydroxypropoxy moiety can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of different esters or amides.
Wissenschaftliche Forschungsanwendungen
Propanoic acid, 3-(2,3-dihydroxypropoxy)-, 2-ethylhexyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects.
Wirkmechanismus
The mechanism of action of propanoic acid, 3-(2,3-dihydroxypropoxy)-, 2-ethylhexyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the 2,3-dihydroxypropoxy moiety can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the ester group can undergo hydrolysis to release propanoic acid and 3-(2,3-dihydroxypropoxy)-2-ethylhexanol, which may have their own biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanoic acid, 2-methyl-, 2-ethyl-3-hydroxyhexyl ester: Similar in structure but with a different substitution pattern on the propanoic acid backbone.
Propanoic acid, 2-ethyl-, 3-hydroxypropyl ester: Another ester of propanoic acid with different substituents.
Uniqueness
Propanoic acid, 3-(2,3-dihydroxypropoxy)-, 2-ethylhexyl ester is unique due to the presence of both hydroxyl and ester functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
847493-58-7 |
|---|---|
Molekularformel |
C14H28O5 |
Molekulargewicht |
276.37 g/mol |
IUPAC-Name |
2-ethylhexyl 3-(2,3-dihydroxypropoxy)propanoate |
InChI |
InChI=1S/C14H28O5/c1-3-5-6-12(4-2)10-19-14(17)7-8-18-11-13(16)9-15/h12-13,15-16H,3-11H2,1-2H3 |
InChI-Schlüssel |
RSZAHMZQPCRBBV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COC(=O)CCOCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Diphenyl-6-vinyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B14181325.png)

![N-{3-[3-(Trifluoromethyl)benzoyl]thieno[2,3-c]pyridin-2-yl}acetamide](/img/structure/B14181332.png)
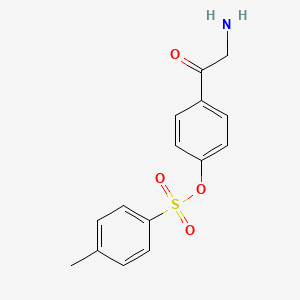

![4-[(Ethylsulfanyl)carbonyl]-L-phenylalanine](/img/structure/B14181356.png)
![N-[2-(Cyclopentyloxy)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14181358.png)
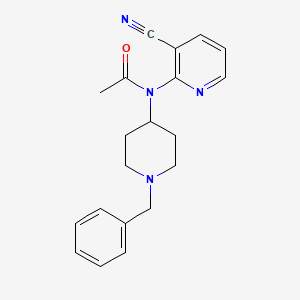
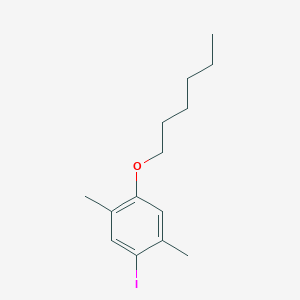
![1-(3-Acetyl[1,1'-biphenyl]-4-yl)-2-hydroxyethan-1-one](/img/structure/B14181383.png)
![Methyl 4-({[(2S)-pyrrolidin-2-yl]methyl}amino)benzoate](/img/structure/B14181386.png)
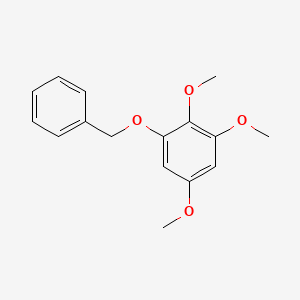
![2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-1-ol](/img/structure/B14181402.png)
![2-{4-[5-(3,4-Dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-5-phenyl-1,3-oxazole](/img/structure/B14181404.png)
